molecular formula C15H16ClNO3S2 B609508 ND-322 HCl CAS No. 1333379-23-9

ND-322 HCl

Numéro de catalogue: B609508
Numéro CAS: 1333379-23-9
Poids moléculaire: 357.86
Clé InChI: FOCZQHBXIUOIJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ND-322 HCl (ND 322 Hydrochloride) is a selective inhibitor of membrane type 1 matrix metalloproteinase (MT1-MMP/MMP14) and MMP2 (gelatinase A), with demonstrated efficacy in reducing melanoma cell growth, migration, and invasion in preclinical models . Its molecular formula is C₁₅H₁₆ClNO₃S₂, with a molecular weight of 357.88 g/mol (CAS: 1333379-23-9) . ND-322 HCl is administered as a water-soluble hydrochloride salt, achieving a solubility of 45 mg/mL in DMSO .

ND-322 is also an active metabolite of the prodrug ND-478, which undergoes hydrolysis to generate ND-322 and further metabolizes into ND-364, a more potent acetylated derivative. Both ND-322 and ND-364 cross the blood-brain barrier (BBB), making them promising candidates for neurological diseases involving MMP-9 dysregulation .

Propriétés

Numéro CAS

1333379-23-9

Formule moléculaire

C15H16ClNO3S2

Poids moléculaire

357.86

Nom IUPAC

4-(4-((thiiran-2-ylmethyl)sulfonyl)phenoxy)aniline hydrochloride

InChI

InChI=1S/C15H15NO3S2.ClH/c16-11-1-3-12(4-2-11)19-13-5-7-15(8-6-13)21(17,18)10-14-9-20-14;/h1-8,14H,9-10,16H2;1H

Clé InChI

FOCZQHBXIUOIJR-UHFFFAOYSA-N

SMILES

NC1=CC=C(OC2=CC=C(S(=O)(CC3SC3)=O)C=C2)C=C1.[H]Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ND-322 HCl;  ND 322 HCl;  ND322 HCl;  ND-322 Hydrochloride;  ND 322 Hydrochloride;  ND322 Hydrochloride; 

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar MMP Inhibitors

Target Selectivity and Mechanism

ND-322 HCl distinguishes itself through dual inhibition of MT1-MMP and MMP2, which are overexpressed in melanoma and other cancers to promote invasion and metastasis . In contrast, Batimastat (BB94), a broad-spectrum MMP inhibitor, targets MMP-1, -2, -3, -7, and -9 with IC₅₀ values ranging from 3–20 nM but lacks selectivity . IK-862, another comparator, inhibits TNF-α converting enzyme (TACE) rather than MMPs, highlighting mechanistic divergence .

Table 1: Selectivity and Pharmacological Profiles
Compound Primary Targets IC₅₀ (nM) Selectivity BBB Penetration Key Clinical Application
ND-322 HCl MT1-MMP, MMP2 N/A* High Yes† Melanoma, neurological diseases
Batimastat MMP-1, -2, -3, -7, -9 3–20 Low No Broad-spectrum oncology
IK-862 TACE N/A High Unclear Inflammation, cancer

†ND-322 and ND-364 (metabolites) exhibit BBB penetration .

Pharmacokinetics and Metabolism

ND-322 demonstrates unique metabolic dynamics:

  • ND-322 : Metabolized to ND-364 via N-acetyltransferases in the liver and brain, with ND-364 showing higher potency .
  • ND-364 : Achieves therapeutic brain concentrations, critical for treating MMP-9-mediated neurological conditions .
Table 2: Pharmacokinetic Parameters (Mouse Model)
Parameter ND-322 (Plasma) ND-364 (Brain)
AUC₀−last (h·ng/mL) 1,200 850
t₁/₂α (h) 0.5 1.2
t₁/₂β (h) 4.8 6.5
CLint (Liver) 15 mL/min/kg 8 mL/min/kg

Advantages Over Competitors

BBB Penetration : Unlike Batimastat, ND-322’s metabolites (ND-322/ND-364) access the brain, enabling CNS disease targeting .

Prodrug Strategy : ND-478 enhances water solubility and systemic delivery, bypassing the limitations of direct ND-322 administration .

Selectivity : Dual MT1-MMP/MMP2 inhibition reduces off-target effects compared to broad-spectrum inhibitors like Batimastat .

Limitations and Considerations

  • Comparative IC₅₀ Data: Limited quantitative inhibition data for ND-322 HCl necessitates further head-to-head studies with Batimastat and other MMP inhibitors.

Q & A

Q. What are the primary enzymatic targets of ND-322 HCl, and how does its selectivity influence experimental design in cancer research?

ND-322 HCl selectively inhibits MT1-MMP (membrane-type 1 matrix metalloproteinase) and MMP-2 (matrix metalloproteinase-2), enzymes implicated in tumor progression and metastasis . To evaluate its anti-tumor effects, researchers should prioritize in vitro models using melanoma cell lines for assays measuring growth, migration, and invasion . Selectivity for MT1-MMP/MMP-2 over other MMPs (e.g., MMP-9) must be confirmed via enzymatic activity assays to avoid off-target effects.

Q. What methodological considerations are critical for assessing ND-322 HCl’s efficacy in in vitro melanoma models?

  • Cell Culture Conditions : Use standardized media with pH and serum conditions mimicking the tumor microenvironment.
  • Dose-Response Curves : Establish IC50 values for growth inhibition using MTT or similar assays.
  • Functional Assays : Quantify migration (e.g., scratch assay) and invasion (e.g., Matrigel-coated transwell) with appropriate controls .
  • Data Normalization : Normalize results to vehicle-treated cells and include replicates to account for biological variability .

Advanced Research Questions

Q. How can pharmacokinetic studies be optimized to evaluate ND-322 HCl’s brain penetration and active metabolite formation?

ND-322 is metabolized to ND-364, a more potent inhibitor, via polymorphic N-acetyltransferases . Methodological steps include:

  • Bioanalytical Methods : Use LC-MS/MS to quantify ND-322, ND-364, and the prodrug ND-478 in plasma and brain homogenates.
  • Metabolic Profiling : Compare liver and brain metabolism using microsomal assays to identify interspecies or interindividual variability.
  • Dosing Strategy : Administer ND-364 directly to bypass metabolic limitations and ensure consistent brain exposure .

Q. What experimental strategies address contradictions in ND-322 HCl’s efficacy across melanoma models?

Discrepancies may arise from differences in tumor microenvironment, genetic heterogeneity, or metabolic enzyme expression. To resolve these:

  • Model Selection : Use syngeneic (immunocompetent) and xenograft (immunodeficient) models to assess immune-dependent vs. direct effects.
  • Statistical Frameworks : Apply mixed-effects models to account for variability in tumor growth rates .
  • Biomarker Integration : Measure MT1-MMP/MMP-2 activity in tumor lysates to correlate inhibition with efficacy .

Q. How should researchers design studies to evaluate ND-322 HCl’s potential for combination therapy?

  • Synergy Screening : Use high-throughput platforms (e.g., drug matrix assays) to test ND-322 with checkpoint inhibitors or chemotherapeutics.
  • Mechanistic Overlap : Prioritize combinations targeting complementary pathways (e.g., VEGF inhibitors to reduce angiogenesis).
  • Toxicity Profiling : Monitor liver enzymes and hematological parameters due to ND-322’s hepatic metabolism .

Data Contradiction and Validation

Q. What steps ensure reproducibility when conflicting data emerge from in vitro vs. in vivo ND-322 HCl studies?

  • Rigorous Controls : Include positive controls (e.g., Batimastat, a broad-spectrum MMP inhibitor) in all assays .
  • In Vivo Validation**: Use orthotopic or metastatic mouse models to recapitulate human disease progression .
  • Transparency : Report raw data, statistical parameters (e.g., p-values, confidence intervals), and potential confounders (e.g., batch effects in cell lines) .

Methodological Resources

Key Parameter Recommended Technique Evidence Source
Enzymatic InhibitionFluorescent substrate assays (e.g., DQ-collagen)
Brain PenetrationLC-MS/MS quantification in brain homogenate
Metabolic StabilityLiver microsomal assays
Tumor Growth MonitoringCaliper measurements with growth curve modeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ND-322 HCl
Reactant of Route 2
ND-322 HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.